![molecular formula C28H44O3 B1630874 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3, 5-Dihydroxyergosta-7, 22-dien-6-one belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. 3, 5-Dihydroxyergosta-7, 22-dien-6-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 5-Dihydroxyergosta-7, 22-dien-6-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3, 5-dihydroxyergosta-7, 22-dien-6-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3, 5-dihydroxyergosta-7, 22-dien-6-one can be found in mushrooms. This makes 3, 5-dihydroxyergosta-7, 22-dien-6-one a potential biomarker for the consumption of this food product.
Scientific Research Applications
Structural Analysis and Conformation
- Triterpenoid Structural Analysis : A triterpenoid structurally similar to the compound was isolated from Skimmia laureola. This research provides insights into the conformations of similar ring structures, important for understanding molecular interactions (Hussain, Rehman, & Parvez, 2010).
- Steroidal System Analysis : Another study analyzed a compound with a similar steroidal system, providing valuable information on molecular conformations and intermolecular interactions, which are crucial for understanding the physical and chemical properties of such compounds (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Synthetic Pathways and Derivatives
- Synthesis of Liver X Receptor Agonists : Research involving the synthesis of Liver X receptor agonists using steroidal scaffolds related to the compound provides insights into synthetic pathways that could be relevant for further research and development of related compounds (Ching, 2013).
- Aromatic-Steroid Derivative Synthesis : The synthesis of an aromatic-steroid derivative using a similar steroidal structure highlights methods of creating novel compounds with potential therapeutic applications (Valverde et al., 2013).
Metabolic and Biological Activities
- Metabolism of Cyclopenta[a]phenanthrenes : A comparative examination of the metabolism of cyclopenta[a]phenanthrenes provides insights into how such structures are metabolized, which is essential for understanding their potential biological activities (Coombs et al., 1985).
- Antimicrobial Activities of Phenanthrenes : The discovery of new phenanthrenes with antimicrobial activities from Juncus effusus suggests potential biological activities of structurally related compounds (Zhao et al., 2018).
properties
Product Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+ |
InChI Key |
KAIVGEVOBNIWLR-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



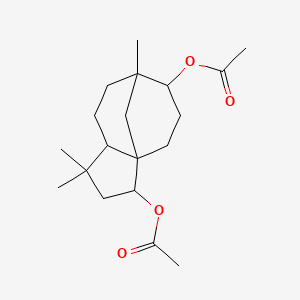
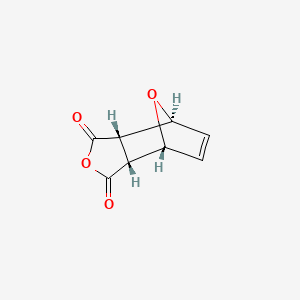
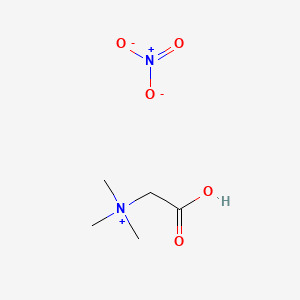
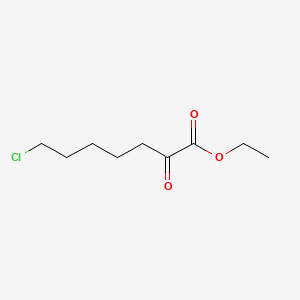
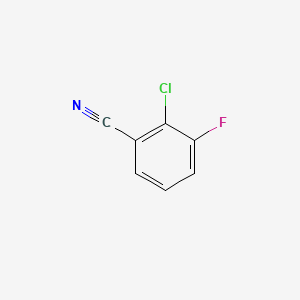
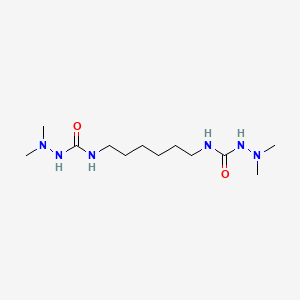
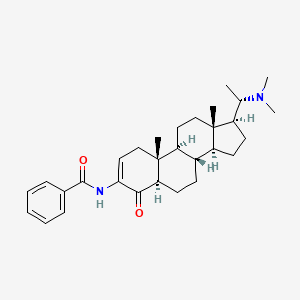
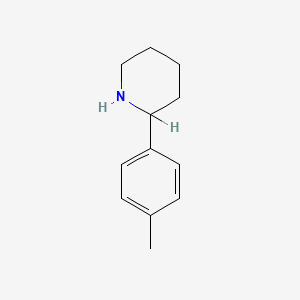
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)
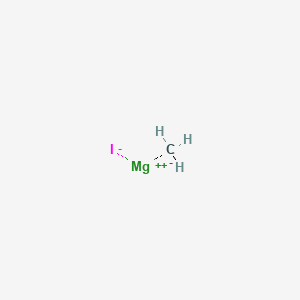
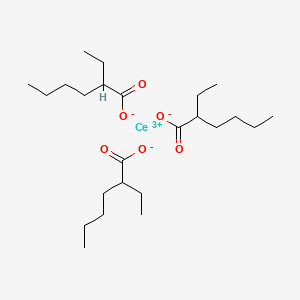
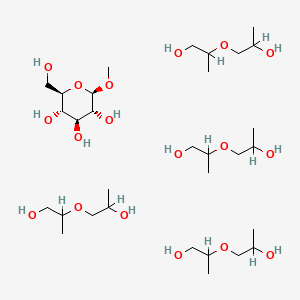
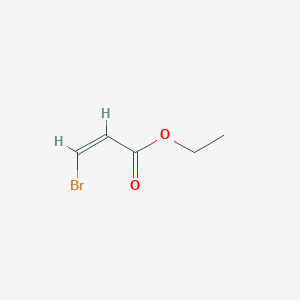
![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)